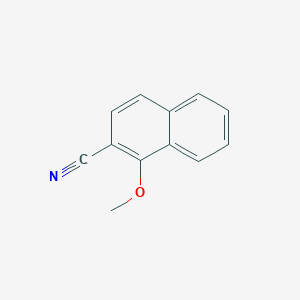

1-Methoxy-2-cyanonaphthalene

CAS No.: 52449-79-3

Cat. No.: VC16004459

Molecular Formula: C12H9NO

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52449-79-3 |

|---|---|

| Molecular Formula | C12H9NO |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 1-methoxynaphthalene-2-carbonitrile |

| Standard InChI | InChI=1S/C12H9NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,1H3 |

| Standard InChI Key | JTCKFGOPGDRDJK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC2=CC=CC=C21)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Methoxy-2-cyanonaphthalene consists of a naphthalene backbone substituted with a methoxy (-OCH) group at position 1 and a cyano (-CN) group at position 2. The planar aromatic system facilitates π-π interactions, while the electron-withdrawing cyano and electron-donating methoxy groups create a polarized electronic environment. This polarity influences reactivity in nucleophilic and electrophilic substitution reactions.

Table 1: Key Identifiers and Physical Properties

| Property | Value |

|---|---|

| CAS No. | 52449-79-3 |

| IUPAC Name | 1-Methoxynaphthalene-2-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 183.21 g/mol |

| InChI | InChI=1S/C12H9NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,1H3 |

| SMILES | COC1=C(C=CC2=CC=CC=C21)C#N |

Spectroscopic Characterization

The compound’s infrared (IR) spectrum likely shows stretches for the nitrile group (~2200 cm) and methoxy C-O bonds (~1250 cm). Nuclear magnetic resonance (NMR) would reveal aromatic proton signals in the 7–8 ppm range, with deshielding effects from the electron-withdrawing cyano group.

Synthesis and Chemical Reactivity

Synthetic Pathways

1-Methoxy-2-cyanonaphthalene is synthesized via methods common to naphthalene derivatives:

-

Friedel-Crafts Alkylation: Methoxy introduction via electrophilic substitution using methylating agents like dimethyl sulfate.

-

Cyanation: Nitrile group addition through nucleophilic substitution or metal-catalyzed reactions (e.g., Rosenmund-von Braun reaction).

Reactivity in Substitution Reactions

Studies on analogous compounds, such as 1-methoxy-2-nitro-4-cyanonaphthalene, reveal that electron-deficient naphthalenes form Meisenheimer complexes with alkoxides. For example, reactions with sodium methoxide produce anionic σ-complexes stabilized by ion pairing with counterions. The cyano group’s electron-withdrawing nature destabilizes these intermediates compared to nitro-substituted analogs, influencing reaction kinetics .

Table 2: Comparative Reactivity of Naphthalene Derivatives

| Compound | Substituents | Stability of σ-Complex |

|---|---|---|

| 1-Methoxy-2-cyanonaphthalene | -OCH, -CN | Moderate |

| 1-Methoxy-2,4-dinitronaphthalene | -OCH, -NO | High |

Applications in Materials and Pharmaceutical Research

Organic Synthesis Intermediate

The compound’s dual functional groups allow sequential modifications:

-

Methoxy Group: Subject to demethylation or oxidation to carboxylic acids.

-

Cyano Group: Convertible to amines, amides, or tetrazoles via click chemistry.

Astrochemical Relevance

Cyanonaphthalenes detected in molecular clouds (e.g., TMC-1) imply that methoxy derivatives could exist in space. Laboratory simulations show such compounds form via gas-phase reactions involving polycyclic aromatic hydrocarbons (PAHs) and radicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume